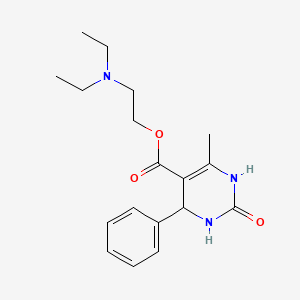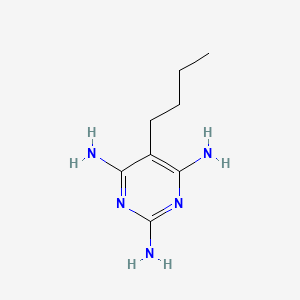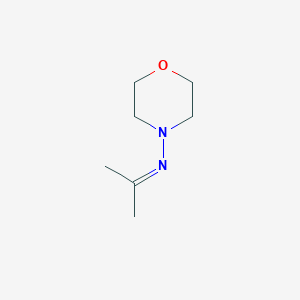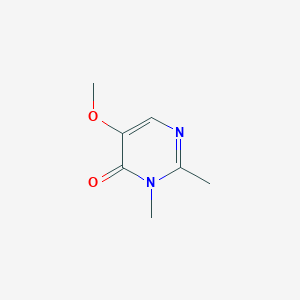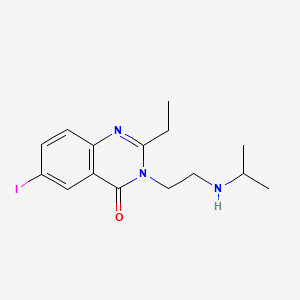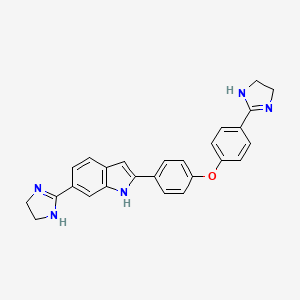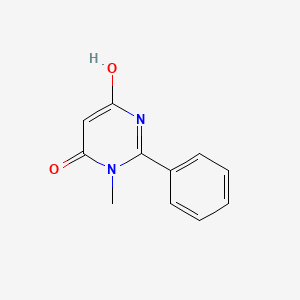![molecular formula C12H16N6O3S B15214940 N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine CAS No. 88090-80-6](/img/structure/B15214940.png)
N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-((1H-Purin-6-yl)thio)butyl)ureido)acetic acid is a complex organic compound with a molecular formula of C12H16N6O3S. It is a derivative of purine, a heterocyclic aromatic organic compound, and contains a urea moiety linked to a butyl chain. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-((1H-Purin-6-yl)thio)butyl)ureido)acetic acid typically involves multiple steps:
Formation of the Purine Derivative: The starting material, 1H-purine-6-thiol, is reacted with a butyl halide under basic conditions to form 4-(1H-purin-6-ylthio)butane.
Urea Formation: The intermediate is then reacted with an isocyanate to introduce the urea group, forming 3-(4-((1H-purin-6-yl)thio)butyl)urea.
Acetic Acid Introduction: Finally, the urea derivative is reacted with chloroacetic acid under basic conditions to yield the target compound, 2-(3-(4-((1H-purin-6-yl)thio)butyl)ureido)acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-((1H-Purin-6-yl)thio)butyl)ureido)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiol group in the purine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form amines.
Substitution: The halide in the butyl chain can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its purine derivative structure suggests potential as an enzyme inhibitor or a ligand for nucleotide-binding proteins.
Medicine: It may have potential as a therapeutic agent due to its structural similarity to biologically active purines.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-(4-((1H-Purin-6-yl)thio)butyl)ureido)acetic acid is likely related to its ability to interact with biological macromolecules. The purine moiety can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A purine derivative used as a chemotherapy agent.
Allopurinol: A purine analog used to treat gout.
Thioguanine: Another purine analog used in cancer treatment.
Uniqueness
2-(3-(4-((1H-Purin-6-yl)thio)butyl)ureido)acetic acid is unique due to its combination of a purine moiety with a urea and acetic acid group. This structure provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds.
Properties
CAS No. |
88090-80-6 |
|---|---|
Molecular Formula |
C12H16N6O3S |
Molecular Weight |
324.36 g/mol |
IUPAC Name |
2-[4-(7H-purin-6-ylsulfanyl)butylcarbamoylamino]acetic acid |
InChI |
InChI=1S/C12H16N6O3S/c19-8(20)5-14-12(21)13-3-1-2-4-22-11-9-10(16-6-15-9)17-7-18-11/h6-7H,1-5H2,(H,19,20)(H2,13,14,21)(H,15,16,17,18) |
InChI Key |
VJVFFWXHPDDIKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SCCCCNC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B15214868.png)
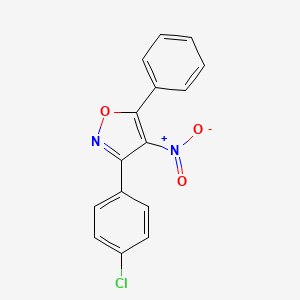
![Imidazo[1,2-a]pyrazin-8-amine, 6-bromo-3-(methoxymethyl)-N-methyl-](/img/structure/B15214881.png)
